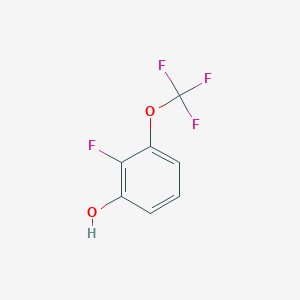

2-Fluoro-3-(trifluoromethoxy)phenol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-3-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O2/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWGGTMNTDIDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 3 Trifluoromethoxy Phenol Systems

Electronic and Steric Influence of the Trifluoromethoxy Moiety

The trifluoromethoxy (OCF₃) group, often termed a "super-methoxy" due to its electronic properties, significantly influences the chemical behavior of aromatic systems. Its impact stems from a combination of strong inductive effects and weaker resonance effects, which together modulate the reactivity and acidity of the parent molecule.

The trifluoromethoxy group is characterized by a potent electron-withdrawing inductive effect (-I) due to the high electronegativity of the three fluorine atoms. This effect strongly polarizes the C-O bond, drawing electron density away from the aromatic ring and deactivating it towards electrophilic aromatic substitution. masterorganicchemistry.comlookchem.comcondowash.app This deactivation is a long-range effect, meaning it significantly reduces the basicity and nucleophilicity of the aromatic ring even when positioned at a meta or para position relative to the reaction center. researchgate.net

The acidity of a phenol (B47542) is determined by the stability of the corresponding phenoxide ion. Electron-withdrawing groups on the aromatic ring stabilize the negative charge on the phenoxide oxygen, thereby increasing the acidity and lowering the pKa value.

Both the fluorine atom and the trifluoromethoxy group in 2-fluoro-3-(trifluoromethoxy)phenol are strongly electron-withdrawing, which is expected to significantly increase the acidity of the phenolic hydroxyl group compared to phenol itself (pKa ≈ 9.95). quora.com The OCF₃ group is more electron-withdrawing than a CF₃ group, leading to greater acidity in phenols substituted with OCF₃. For instance, the pKa of 4-(trifluoromethoxy)phenol (B149201) is approximately 9.30, which is lower than that of 4-fluorophenol (B42351) (pKa ≈ 9.9) and phenol, indicating increased acidity. chembk.comalfa-chemical.comchemicalbook.com

In the case of this compound, the substituents are positioned meta and ortho to the hydroxyl group. The inductive effect is distance-dependent and strongest at the ortho position. quora.comquora.com Therefore, the fluorine atom at the 2-position will have a pronounced acid-strengthening effect. The OCF₃ group at the 3-position will also contribute to this effect. A similar compound, 3-fluoro-4-(trifluoromethoxy)phenol, has a predicted pKa of 8.36, highlighting the potent combined effect of these two substituents. echemi.com

Table 1: Comparison of pKa Values for Substituted Phenols

| Compound | pKa Value | Reference(s) |

|---|---|---|

| Phenol | ~9.95 | quora.com |

| 2-Fluorophenol | 8.7 | quora.com |

| 3-Fluorophenol | 9.3 | quora.com |

| 4-Fluorophenol | 9.9 | quora.comchemicalbook.comquora.com |

| 4-(Trifluoromethyl)phenol | 8.675 | chemicalbook.com |

| 4-(Trifluoromethoxy)phenol | 9.30 | chembk.comalfa-chemical.com |

| 3-Fluoro-4-(trifluoromethoxy)phenol | 8.36 (Predicted) | echemi.com |

This table is interactive. Click on the headers to sort the data.

Reactivity in Electrophilic and Nucleophilic Aromatic Substitution

As established, both the -F and -OCF₃ groups are deactivating towards electrophilic aromatic substitution (EAS). masterorganicchemistry.comlookchem.com However, they are also ortho, para-directing due to the resonance donation of their lone pairs, which can stabilize the arenium ion intermediate at these positions. In trifluoromethoxybenzene, nitration occurs preferentially at the para position, reflecting the -I > +R effect, where the inductive effect diminishes with distance, making the para position more favorable than the ortho. lookchem.com

For this compound, the hydroxyl group is a powerful activating, ortho, para-directing group. The directing effects of the three substituents must be considered. The -OH group strongly directs incoming electrophiles to positions 4 and 6. The -F at position 2 also directs ortho/para (to positions 1, 3, and 5), and the -OCF₃ at position 3 directs ortho/para (to positions 2, 4, and 6). The positions are numbered relative to the -OH group as C1.

Position 4: Favored by -OH (para) and -OCF₃ (ortho).

Position 6: Favored by -OH (ortho) and -OCF₃ (para).

Position 5: Favored by -F (para).

Aromatic rings bearing strong electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SₙAr). harvard.edualfa-chemistry.com The reaction proceeds via a two-step mechanism involving the formation of a stabilized Meisenheimer-type intermediate. The rate of SₙAr is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of this intermediate.

In this compound, the ring is highly electron-deficient due to the -F and -OCF₃ groups, making it a candidate for SₙAr reactions. Fluorine is a good leaving group in SₙAr reactions. Given the strong electron-withdrawing nature of the trifluoromethoxy group, nucleophilic attack could potentially displace the fluorine atom at the 2-position. The phenoxide form of the molecule would be even more reactive towards certain electrophiles but less reactive in SₙAr unless the reaction conditions are harsh. For instance, sodium hydride-catalyzed SₙAr displacement on halopyridines has been used to synthesize related ether compounds. nih.gov

Hydrolysis and Defluorination Dynamics of Fluorinated Phenols

The stability of the C-F bond is very high, making fluorinated compounds generally resistant to degradation. acs.org However, under certain conditions, hydrolysis and defluorination can occur.

The trifluoromethoxy group is known for its high metabolic and chemical stability, generally resisting cleavage by strong acids and bases. sci-hub.seescholarship.org In contrast, the trifluoromethyl (-CF₃) group attached to a phenolic ring can undergo hydrolysis under aqueous alkaline conditions to form a carboxylic acid. bohrium.comrsc.org Studies on trifluoromethylphenols (TFMPs) have shown that 2-TFMP and 4-TFMP can hydrolyze to form the corresponding hydroxybenzoic acids, while 3-TFMP is stable. rsc.org This reactivity is dependent on the deprotonation of the phenol, with the reaction proceeding via the phenolate (B1203915) anion. rsc.org The proposed mechanism involves a β-elimination pathway. bohrium.comrsc.org

While the OCF₃ group is more stable than the CF₃ group, enzymatic systems can mediate defluorination. acs.orgrsc.org For example, cytochrome P450 enzymes can catalyze oxidative aromatic defluorination. rsc.org Microbial degradation of fluorophenols has also been documented. researchgate.net The release of fluoride (B91410) ions during biodegradation can be toxic to microbes, presenting a challenge for remediation. mdpi.com The specific dynamics of hydrolysis and defluorination for this compound would depend on the specific reaction conditions (e.g., pH, presence of enzymes), but the inherent stability of the OCF₃ group suggests it would be more resistant to cleavage than a CF₃ group under similar non-enzymatic conditions.

Other Reactivity Pathways and Functional Group Transformations

Beyond degradation, the functional groups of this compound allow for a range of chemical transformations, enabling its use as a building block in organic synthesis.

The phenolic hydroxyl group is a versatile handle for derivatization. Standard reactions for phenols can be applied to this compound to modify its properties or to link it to other molecules. One common derivatization is the formation of ethers. For instance, phenols can be converted to their corresponding tert-butyldimethylsilyl (TBDMS) ethers through reaction with N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). researchgate.net This reaction proceeds via an SN2 substitution, where the hydroxyl group's active hydrogen is replaced by the TBDMS group. researchgate.net

Another example is the reaction with pentafluoropyridine (B1199360) (PFP) in the presence of a weak base like potassium carbonate to form tetrafluoropyridyl (TFP) ethers. nrel.gov This reaction is highly selective for phenolic hydroxyl groups over aliphatic alcohols. nrel.gov

The vinylation of the hydroxyl group can also be achieved. The reaction of phenols with calcium carbide in the presence of potassium fluoride provides a direct route to O-vinyl ethers. rsc.org These derivatization reactions are generally applicable and would be expected to proceed with this compound, allowing for its incorporation into more complex molecular architectures.

Table 1: Representative Derivatization Reactions of Phenolic Hydroxyl Groups

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Silylation | MTBSTFA | TBDMS Ether | researchgate.net |

| Etherification | Pentafluoropyridine, K₂CO₃ | TFP Ether | nrel.gov |

| Vinylation | CaC₂, KF, K₂CO₃/KOH | O-Vinyl Ether | rsc.org |

| Deoxyfluorination | PyFluor, PhenoFluor | Aryl Fluoride | acs.org |

The aromatic ring of this compound is susceptible to electrophilic substitution, although the electron-withdrawing nature of the fluorine and trifluoromethoxy groups can influence the reactivity and regioselectivity. An example of such a reaction is the acid-promoted electrophilic trifluoromethylthiolation.

The direct trifluoromethylthiolation of phenols can be accomplished using reagents like N-(trifluoromethylsulfanyl)aniline in the presence of a promoter such as boron trifluoride etherate (BF₃·Et₂O) or triflic acid. rsc.orgrsc.org Research has shown that this reaction is highly regioselective. For phenols that are unsubstituted at the para position, the trifluoromethylthio (-SCF₃) group is exclusively introduced at the position para to the hydroxyl group. rsc.orgrsc.org If the para position is blocked, the substitution occurs at an available ortho position. rsc.orgrsc.org

Given the structure of this compound, the positions ortho and para to the strongly activating hydroxyl group are positions 6, 4, and 2. Position 2 is already substituted with a fluorine atom, and position 4 is unsubstituted. Therefore, it is predicted that the acid-promoted electrophilic trifluoromethylthiolation of this compound would yield 2-Fluoro-4-(trifluoromethylthio)-3-(trifluoromethoxy)phenol as the major product. The reaction is likely to require a strong acid promoter like triflic acid due to the deactivating effect of the existing substituents. rsc.orgrsc.org

Table 2: Regioselectivity in the Acid-Promoted Trifluoromethylthiolation of Substituted Phenols

| Phenol Substrate | Promoter | Product(s) | Selectivity | Reference |

|---|---|---|---|---|

| 2-Methylphenol | BF₃·Et₂O | 2-Methyl-4-(trifluoromethylthio)phenol | para-selective | rsc.org |

| 3-Methylphenol | BF₃·Et₂O | 3-Methyl-4-(trifluoromethylthio)phenol | para-selective | rsc.org |

| 4-Methylphenol | Triflic Acid | 4-Methyl-2-(trifluoromethylthio)phenol | ortho-selective | rsc.org |

| 3-Chlorophenol | Triflic Acid | 3-Chloro-4-(trifluoromethylthio)phenol | para-selective | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Modulation of Biological Activity through Fluorine and Trifluoromethoxy Incorporation

The introduction of fluorine and the trifluoromethoxy group into organic molecules significantly alters their electronic and steric properties, which in turn influences their behavior in biological systems. These modifications are a cornerstone of modern drug design, aiming to enhance the therapeutic potential of lead compounds.

Enhanced Metabolic Stability and Bioavailability Considerations

The trifluoromethoxy (OCF3) group, in particular, offers several advantages over a simple methoxy (B1213986) group in terms of metabolic stability. mdpi.com The strong electron-withdrawing nature of the three fluorine atoms makes the ether oxygen less susceptible to oxidative demethylation by CYP450 enzymes. mdpi.com Furthermore, the steric bulk of the trifluoromethoxy group can hinder the approach of metabolic enzymes. mdpi.com This resistance to metabolism not only improves bioavailability but also reduces the potential for the formation of reactive metabolites. mdpi.comnih.gov

For instance, studies on various compounds have demonstrated that replacing a metabolically vulnerable methyl group with a trifluoromethyl group can protect the molecule from hydroxylation at that position. nih.gov This "metabolic switching" strategy is a common tactic in drug design to enhance a compound's pharmacokinetic profile. While direct studies on 2-Fluoro-3-(trifluoromethoxy)phenol are limited, the principles of metabolic stability conferred by fluorination are well-established in medicinal chemistry. nih.govacs.org

It is important to note, however, that the introduction of fluorine does not always guarantee improved metabolic stability, and in some cases, can lead to the formation of toxic metabolites through defluorination pathways. nih.govacs.org Therefore, a thorough evaluation of the metabolic fate of any new fluorinated compound is crucial.

Influence on Receptor Binding and Selectivity

The incorporation of fluorine and trifluoromethoxy groups can profoundly influence a molecule's interaction with its biological target, affecting both binding affinity and selectivity. mdpi.combenthamscience.com The high electronegativity of fluorine can alter the electron distribution within a molecule, potentially leading to more favorable electrostatic and hydrogen-bonding interactions with a receptor. benthamscience.comacs.org

The trifluoromethyl group, being larger than a methyl group, can enhance binding affinity through increased hydrophobic interactions with the target protein. mdpi.com It can also serve as a bioisostere for other groups, such as a chlorine atom, due to their similar steric demands. mdpi.com This allows for fine-tuning of the molecule's fit within the receptor's binding pocket.

For example, in the development of antagonists for the calcitonin gene-related peptide (CGRP) receptor, the inclusion of trifluoromethyl and trifluorophenyl groups in the drug atogepant (B605675) was shown to enhance its binding affinity. mdpi.com Similarly, in a series of CB1 receptor positive allosteric modulators, replacing an aliphatic nitro group with a trifluoromethyl group generally resulted in more potent compounds. nih.govnih.govlboro.ac.ukacs.org These examples highlight the power of strategic fluorination in modulating receptor interactions.

Lipophilicity and Membrane Permeation Optimization

Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net The incorporation of fluorine and trifluoromethoxy groups provides a powerful tool for modulating a molecule's lipophilicity and, consequently, its ability to permeate biological membranes. mdpi.comtandfonline.com

The trifluoromethoxy group is considered one of the most lipophilic substituents, with a Hansch π parameter of +1.04, significantly higher than that of a methyl group. mdpi.com The trifluoromethyl group also increases lipophilicity, though to a lesser extent, with a Hansch π value of +0.88. mdpi.com This increased lipophilicity can enhance a drug's ability to cross cell membranes, including the blood-brain barrier, which is crucial for drugs targeting the central nervous system. mdpi.com For instance, the trifluoromethoxy group in the drug riluzole (B1680632) enhances its lipophilicity and membrane permeability, facilitating its entry into the brain. mdpi.com

However, the relationship between fluorination and lipophilicity is not always straightforward. While aromatic fluorination generally increases lipophilicity, aliphatic fluorination can, in some cases, decrease it. nih.govresearchgate.net The effect of trifluorination on lipophilicity can also depend on the position of the trifluoromethyl group relative to other functional groups in the molecule. nih.gov Therefore, the strategic placement of fluorine-containing groups is essential for achieving the desired balance between lipophilicity and aqueous solubility, which is critical for optimal drug performance. nih.gov

Table 1: Physicochemical Properties of Selected Fluorinated Substituents

| Substituent | Hansch π Parameter | Electronic Effect | Key Property Influence |

| -F | +0.14 | Strongly Electron-Withdrawing | Can increase lipophilicity and alter pKa. mdpi.combenthamscience.com |

| -CF3 | +0.88 | Strongly Electron-Withdrawing | Significantly increases lipophilicity and metabolic stability. mdpi.com |

| -OCF3 | +1.04 | Strongly Electron-Withdrawing | Highly lipophilic, enhances metabolic stability and membrane permeability. mdpi.comnih.gov |

This table provides a general overview. The actual impact of these substituents can vary depending on the specific molecular context.

Pharmacological and Medicinal Chemistry Applications of this compound Derivatives

Derivatives of this compound are valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications. Their unique substitution pattern makes them attractive starting materials for creating novel compounds with desirable pharmacological properties.

Role as Key Intermediates in Pharmaceutical Synthesis

The presence of both a fluorine atom and a trifluoromethoxy group on a phenolic ring makes this compound and its derivatives highly sought-after intermediates in pharmaceutical research and development. numberanalytics.comnews-medical.netbohrium.com These fluorinated building blocks are incorporated into larger molecular scaffolds to impart beneficial properties such as enhanced metabolic stability, increased potency, and improved bioavailability. mdpi.comnih.gov

The synthesis of complex fluorinated molecules often relies on the availability of such pre-functionalized starting materials. nih.govsciencedaily.com For example, a common strategy in drug discovery is the late-stage functionalization of a lead compound with fluorinated moieties to fine-tune its properties. nih.gov Having access to intermediates like this compound derivatives can significantly streamline the synthesis of novel drug candidates.

Antiplasmodial Activity and Cytotoxicity Correlations in Related Compounds

Research into the biological activities of fluorinated compounds has extended to the field of infectious diseases, including malaria. While there is no specific data on the antiplasmodial activity of this compound itself, studies on structurally related fluorinated compounds have shown promise.

The introduction of fluorine atoms into potential antimalarial agents can influence their activity and cytotoxicity. The increased lipophilicity conferred by fluorine can enhance the compound's ability to penetrate the membrane of the Plasmodium parasite. nih.gov Furthermore, the electronic effects of fluorine can modulate the interaction of the compound with its molecular target within the parasite.

However, it is crucial to consider the potential for cytotoxicity in the development of any new therapeutic agent. The same properties that enhance antiplasmodial activity, such as increased membrane permeability, can also lead to toxicity in host cells. Therefore, a careful balance must be struck between efficacy and safety. Structure-activity relationship (SAR) studies on related fluorinated compounds aim to identify the optimal substitution patterns that maximize antiplasmodial activity while minimizing cytotoxicity.

Agrochemical Applications and Structure-Efficacy Relationships

In agrochemistry, fluorinated compounds have made a significant impact, with approximately 25% of all licensed herbicides worldwide containing at least one fluorine atom. frontiersin.org The trifluoromethoxy group, in particular, is becoming increasingly important in the development of new agrochemicals. mdpi.com

The inclusion of fluorine-containing functional groups can effectively modify a molecule's properties, such as acidity, lipophilicity, and stability, leading to the development of highly effective herbicides and fungicides. frontiersin.org The carbon-fluorine bond is exceptionally strong, resulting in derivatives that are stable with minimal steric changes compared to their non-fluorinated parents. frontiersin.org

Fluorinated compounds are used to create a variety of agrochemicals:

Herbicides: Many commercial herbicides, such as Saflufenacil and Flumetsulam, contain fluorinated sulfonamide structures. These herbicides act by inhibiting essential plant enzymes, like protoporphyrinogen (B1215707) oxidase or acetolactate synthase, which are necessary for producing amino acids, ultimately leading to weed death. nih.gov

Fungicides: Fluorinated sulfonamides have also been developed as effective fungicides. For example, Flusulfamide is a soil-applied fungicide effective against various fungal pathogens that cause diseases like potato scab. nih.gov

The development of new sulfonylurea derivatives containing a trifluoromethyl group on a pyrimidine (B1678525) ring has yielded compounds with good herbicidal activities. researchgate.net These structure-efficacy relationships guide chemists in designing new molecules for targeted pest control.

The effective control of weeds and fungal diseases is paramount for ensuring crop health and maximizing agricultural yields. The use of fluorinated herbicides and fungicides plays a crucial role in modern crop protection strategies. frontiersin.orgnih.gov

Computational and Theoretical Chemistry Studies of 2 Fluoro 3 Trifluoromethoxy Phenol Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of 2-Fluoro-3-(trifluoromethoxy)phenol. By solving the Schrödinger equation for the molecule, albeit with approximations, we can determine its preferred three-dimensional arrangement, the distribution of its electrons, and its reactivity.

Density Functional Theory (DFT) for Geometry and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. youtube.com It is particularly effective for determining the optimized geometry and conformational preferences of molecules like this compound. DFT calculations are generally faster than other high-level ab initio methods while providing a good balance of accuracy and computational cost. youtube.comyoutube.com

For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to find the lowest energy conformation of the molecule. researchgate.net The presence of the trifluoromethoxy group is known to influence the preferred conformation. Unlike methoxybenzenes which often favor a planar conformation, trifluoromethoxybenzenes typically adopt a non-planar arrangement where the -OCF₃ group is out of the plane of the phenyl ring. nih.govbeilstein-journals.org This is due to steric hindrance and electronic repulsion between the fluorine atoms and the aromatic ring. nih.gov The fluorine atom at the 2-position would further influence the orientation of the hydroxyl and trifluoromethoxy groups through steric and electronic interactions.

Conformational analysis of similar fluorinated compounds has shown that different conformers can exist with varying stabilities. semanticscholar.orgscilit.com For this compound, the rotational barriers around the C-O bonds of the hydroxyl and trifluoromethoxy groups would be calculated to identify the most stable conformers and the energy differences between them.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Predicted Data)

| Parameter | Predicted Value |

| C-F Bond Length (Å) | 1.35 |

| C-O (Phenol) Bond Length (Å) | 1.36 |

| O-H Bond Length (Å) | 0.96 |

| C-O (Trifluoromethoxy) Bond Length (Å) | 1.37 |

| O-CF₃ Bond Length (Å) | 1.39 |

| C-C-O-H Dihedral Angle (°) | 0 (or close to 0) |

| C-C-O-C (Trifluoromethoxy) Dihedral Angle (°) | ~90 |

Note: These are predicted values based on trends observed in structurally similar molecules. Actual values would require specific DFT calculations for this compound.

Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom of the hydroxyl group, which are electron-rich regions. The LUMO, on the other hand, is likely to be distributed over the aromatic ring and potentially involve the trifluoromethoxy group, which is electron-withdrawing. The presence of the fluorine atom and the trifluoromethoxy group, both being highly electronegative, is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted phenol. However, their net effect on the HOMO-LUMO gap would depend on the extent of stabilization of each orbital. Computational studies on similar compounds suggest that fluorination can affect the HOMO-LUMO gap. nih.gov

Table 2: Predicted HOMO-LUMO Energies and Energy Gap for this compound (Predicted Data)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Energy Gap | 4.7 |

Note: These are predicted values based on trends observed in structurally similar molecules. Actual values would require specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of molecules. nih.gov It is a visual representation of the electrostatic potential on the electron density surface of a molecule, indicating the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net MEP maps are useful for predicting the sites of electrophilic and nucleophilic attack. nih.gov

For this compound, the MEP map would be expected to show a region of strong negative potential around the oxygen atom of the hydroxyl group, making it a likely site for electrophilic attack or hydrogen bond donation. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its acidic nature. The fluorine and trifluoromethoxy groups, being highly electronegative, would draw electron density away from the aromatic ring, creating regions of positive potential on the ring, particularly on the hydrogen atoms. These electron-poor regions would be susceptible to nucleophilic attack. The MEP can also reveal the presence of a "sigma-hole," a region of positive electrostatic potential on the halogen atom along the axis of the C-F bond, which can participate in halogen bonding. researchgate.net

Thermodynamic and Kinetic Studies via Computational Modeling

Computational modeling can also be used to explore the thermodynamic and kinetic aspects of reactions involving this compound.

Calculation of Gibbs Free Energies and Reaction Pathways

By calculating the Gibbs free energies (ΔG) of reactants, products, and transition states, the feasibility and spontaneity of a reaction can be determined. nih.govbrainly.comsarthaks.com A negative ΔG indicates a spontaneous reaction, while a positive ΔG suggests a non-spontaneous process under standard conditions.

For reactions involving this compound, such as its deprotonation to form the corresponding phenoxide, computational methods can provide a quantitative measure of its acidity (pKa) through the calculation of the Gibbs free energy of the dissociation reaction. brainly.com The influence of the fluoro and trifluoromethoxy substituents on the acidity can thus be precisely evaluated. Both groups are electron-withdrawing and are expected to increase the acidity of the phenol compared to the unsubstituted parent compound.

Furthermore, reaction pathways for various transformations of this compound can be mapped out. This involves identifying the transition state structures that connect reactants and products and calculating the activation energy barriers. researchgate.net For instance, the mechanism of electrophilic aromatic substitution on the phenol ring can be investigated to predict the regioselectivity of the reaction. The electron-withdrawing nature of the substituents would generally deactivate the ring towards electrophilic attack, but the ortho- and para-directing influence of the hydroxyl group would still play a significant role. nih.govbeilstein-journals.org

Table 3: Predicted Thermodynamic Data for the Deprotonation of this compound in the Gas Phase (Predicted Data)

| Parameter | Predicted Value (kcal/mol) |

| Enthalpy of Deprotonation (ΔH) | 330 |

| Gibbs Free Energy of Deprotonation (ΔG) | 325 |

Note: These are predicted values based on trends observed in structurally similar molecules. Actual values would require specific DFT calculations for this compound.

Activation Energy Barriers for Transformations

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides critical insights into the reaction dynamics of molecules such as this compound. A key area of investigation is the calculation of activation energy (Ea) barriers for various chemical transformations. These calculations help predict reaction feasibility, rates, and mechanisms. For substituted phenols, common reactions include electrophilic aromatic substitution, oxidation, and C-O bond activation.

The presence of both a fluorine atom and a trifluoromethoxy group on the aromatic ring significantly influences the activation barriers. Both are strongly electron-withdrawing groups, which deactivates the ring towards electrophilic attack. For instance, studies on trifluoromethoxybenzene show it undergoes nitration much slower than benzene (B151609), indicating a higher activation barrier for electrophilic substitution. beilstein-journals.orgnih.gov The trifluoromethoxy group's influence is a combination of a strong inductive electron-withdrawing effect and a counteracting, but weakened, resonance-donating effect from the oxygen. beilstein-journals.org

Theoretical models can calculate the potential energy surface for a given reaction. For example, in the hydroxylation of halogenated phenols catalyzed by enzymes like phenol hydroxylase, computational studies have shown a strong correlation between the calculated activation energies and the experimentally observed reaction rates. researchgate.net Such a study for this compound would likely involve modeling the interaction of the substrate with a reactive species (e.g., an electrophile or an oxidizing agent) and locating the transition state structure. The energy difference between the reactants and the transition state defines the activation barrier.

A plausible transformation for this molecule could be a metal-catalyzed cross-coupling reaction, which often involves the activation of the C-OH bond. DFT studies on Ru-catalyzed phenol activation reveal that the energy barriers are sensitive to the electronic nature of the phenol and the specific mechanism (inner-sphere vs. outer-sphere). researchgate.net For this compound, the strong inductive effects of the substituents would be a primary factor in determining the energetics of such a catalytic cycle.

Table 1: Illustrative Calculated Activation Energies for a Hypothetical Electrophilic Nitration Reaction This table presents hypothetical data based on principles from related systems to illustrate typical computational outputs.

| Reactant | Position of Attack | Computational Method | Calculated Ea (kcal/mol) |

|---|---|---|---|

| Phenol | ortho | B3LYP/6-31G(d) | 15.2 |

| Phenol | para | B3LYP/6-31G(d) | 14.5 |

| This compound | C4-position | B3LYP/6-31G(d) | 21.8 |

Spectroscopic Property Predictions

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which aids in their identification and structural elucidation. DFT and time-dependent DFT (TD-DFT) are standard methods for calculating IR, UV-Vis, and NMR spectra. nih.govacs.org

Infrared (IR) Spectra: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. For this compound, key predicted vibrational modes would include the O-H stretching frequency (typically around 3600 cm⁻¹ for a free hydroxyl group), aromatic C-H stretches (3000-3100 cm⁻¹), C-O-C asymmetric and symmetric stretches related to the ether linkage, and strong absorptions corresponding to the C-F bonds of both the aromatic fluorine and the trifluoromethoxy group (typically in the 1100-1350 cm⁻¹ region). wiley.com Calculations using functionals like B3LYP generally show good agreement with experimental spectra. acs.org

Ultraviolet-Visible (UV-Vis) Spectra: The UV-Vis spectrum is governed by electronic transitions. For aromatic compounds like phenols, these are typically π → π* transitions. acs.org TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities. The substitution pattern on the benzene ring affects these transitions. For this compound, the combined electronic effects of the -OH, -F, and -OCF₃ groups would determine the precise λmax values for the S₀ → S₁ and other electronic transitions. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectra: Predicting NMR chemical shifts is a significant application of computational chemistry. The GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework is commonly used. For this compound, this would involve predicting the chemical shifts for each unique proton (¹H) and carbon (¹³C) atom. Crucially, it allows for the prediction of ¹⁹F NMR chemical shifts. Computational studies have demonstrated that gas-phase calculations can predict ¹⁹F shifts with high accuracy (mean absolute error < 2 ppm). acs.org This would be invaluable for distinguishing the signal from the fluorine atom on the ring from the three equivalent fluorine atoms of the -OCF₃ group.

Table 2: Predicted Spectroscopic Data for this compound This table contains representative data that would be expected from computational analysis, based on values for similar fluorinated aromatic compounds.

| Spectrum | Parameter | Predicted Value | Notes |

|---|---|---|---|

| IR | ν(O-H) | ~3610 cm⁻¹ | Free hydroxyl stretch |

| ν(C-F, ring) | ~1250 cm⁻¹ | Aromatic C-F stretch | |

| ν(C-F, OCF₃) | ~1280, 1220, 1170 cm⁻¹ | CF₃ symmetric & asymmetric stretches | |

| UV-Vis | λmax (S₀→S₁) | ~275 nm | Main π→π* transition in a non-polar solvent |

| ¹H NMR | δ (ppm) | 5.5-7.5 | Aromatic protons and hydroxyl proton |

| ¹³C NMR | δ (ppm) | 110-160 | Aromatic carbons, including those bonded to F and O |

| ¹⁹F NMR | δ (ppm, vs. CFCl₃) | ~ -58 ppm | -OCF₃ group |

Advanced Computational Methods and Effects

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. sci-hub.se This analysis is particularly useful for understanding intramolecular interactions, such as hyperconjugation and charge delocalization. nih.govrsc.org

For this compound, NBO analysis would elucidate the electronic interactions among the substituents and the aromatic ring. Key interactions are quantified using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with a donor-acceptor interaction between a filled (donor) NBO and an empty (acceptor) NBO.

Significant donor-acceptor interactions would include:

LP(O) → π(ring):* Donation from the oxygen lone pairs of the hydroxyl and trifluoromethoxy groups into the antibonding π* orbitals of the benzene ring. This interaction is fundamental to the resonance effect.

LP(F) → σ(C-C):* Donation from the lone pairs of the fluorine atoms into adjacent antibonding σ* orbitals of the ring.

π(ring) → π(ring):* Intramolecular charge delocalization within the aromatic system.

LP(O) → σ(C-F):* An important interaction within the trifluoromethoxy group, related to the anomeric effect, where a lone pair on the oxygen donates into the antibonding orbitals of the C-F bonds. nih.gov

Table 3: Illustrative Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound This table presents a selection of plausible NBO interactions and their expected stabilization energies based on analyses of similar fluorinated aromatic systems.

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (O) of -OH | π* (C5-C6) | ~4.5 | Resonance (hydroxyl activation) |

| LP (O) of -OCF₃ | π* (C2-C3) | ~1.2 | Resonance (weakened by conformation) |

| LP (O) of -OCF₃ | σ* (C-F) of OCF₃ | ~3.0 | Intragroup Hyperconjugation (Anomeric) |

| π (C5-C6) | π* (C1-C2) | ~18.0 | π-delocalization in the ring |

Studies of Anomeric Effects in Fluorinated Systems

The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom to favor an axial or gauche conformation over an equatorial or anti-periplanar one, contrary to what would be expected from sterics alone. wiley.com While classically described in cyclic systems, analogous stereoelectronic effects are observed in acyclic and aromatic systems, such as trifluoromethoxybenzene. nih.govresearchgate.net

In the case of this compound, the key focus is on the conformation of the trifluoromethoxy (-OCF₃) group. Unlike a simple methoxy (B1213986) (-OCH₃) group, which tends to be coplanar with the benzene ring to maximize resonance donation, computational and experimental studies on trifluoromethoxybenzene show that the -OCF₃ group strongly prefers a perpendicular conformation (dihedral angle C(ring)-C(ring)-O-C is ~90°). nih.govresearchgate.net

This orthogonal arrangement is a manifestation of a powerful stereoelectronic effect. It is rationalized by hyperconjugation between a lone pair on the ether oxygen (n_O) and the antibonding orbitals of the three C-F bonds (σ_CF). This n_O → σ_CF interaction is maximized in the perpendicular conformation and has several consequences:

Structural Changes: It leads to a shortening of the O-C(F₃) bond and a corresponding lengthening of the C-F bonds. beilstein-journals.orgnih.gov

Electronic Effects: By orienting the oxygen lone pairs away from the aromatic π-system, it severely diminishes the oxygen's ability to act as a π-donor through resonance. This makes the -OCF₃ group a potent electron-withdrawing group, dominated by its strong σ-inductive effect. beilstein-journals.org

Conformational Stability: The energy barrier to rotation around the C(aryl)-O bond is significant, locking the group into its preferred perpendicular state. researchgate.net

This anomeric-type effect is a defining feature of the trifluoromethoxy group and is critical to understanding the structure, reactivity, and physicochemical properties of this compound.

Emerging Research Frontiers and Applications

2-Fluoro-3-(trifluoromethoxy)phenol as a Strategic Building Block in Complex Organic Synthesis

In the field of complex organic synthesis, the selection of appropriate starting materials is critical. This compound (see Table 1) serves as a high-value building block, particularly for introducing the trifluoromethoxy (-OCF3) moiety into larger, more complex molecules. innospk.com This group is increasingly sought after in medicinal and agrochemical research for its ability to enhance key molecular properties. nih.gov

Chemists can utilize this compound in several ways:

O-Alkylation/Arylation: The phenolic hydroxyl group can be readily converted into an ether or ester, allowing the entire fluoro-trifluoromethoxy-phenyl group to be linked to other molecular fragments.

Electrophilic Aromatic Substitution: The substituted ring can undergo further reactions, with the existing groups directing new substituents to specific positions, enabling the construction of highly functionalized aromatic systems.

Conversion to a Triflate: The phenol (B47542) can be converted into a triflate, a highly effective leaving group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are fundamental for creating carbon-carbon and carbon-heteroatom bonds.

While detailed examples of its use in specific, multi-step syntheses are emerging, its role as a versatile intermediate for creating active ingredients with improved resilience and efficacy is well-established. innospk.com

Advanced Materials Science Applications (e.g., Polymer Formulations)

In materials science, fluorinated compounds are prized for conferring unique properties such as high thermal stability, chemical resistance, and hydrophobicity (water repellency). While specific research detailing the incorporation of this compound into polymers is not yet widespread, the application of structurally similar compounds provides a strong indication of its potential.

For instance, other fluorinated phenols, such as 2-Fluoro-3-(hydroxymethyl)phenol, are explored for creating phenolic resins used in high-performance coatings, adhesives, and materials for microelectronics encapsulation. The introduction of fluorine enhances hydrophobicity and chemical resistance against acids and bases.

Given these precedents, this compound is a promising monomer or additive for developing advanced polymers. Its incorporation into polymer backbones could lead to materials with:

Low Surface Energy: Resulting in non-stick and water-repellent surfaces.

Enhanced Thermal Stability: Suitable for applications in demanding, high-temperature environments.

Chemical Inertness: Providing resistance to harsh chemical agents and solvents.

These properties are highly desirable for applications ranging from protective coatings on electronics and textiles to advanced composites in the aerospace and automotive industries.

Development of Novel Research Reagents and Catalytic Systems

The unique electronic profile of this compound makes it an attractive starting point for the development of new reagents and ligands for catalysis. The phenolic hydroxyl group is a versatile handle that can be chemically modified to create more complex structures.

One major area of reagent development is in fluorination chemistry. For example, phenols can be converted into reagents for deoxyfluorination, such as with PhenoFluor, which transforms a hydroxyl group into a fluorine atom. acs.org While not specifically documented for this compound, its structure makes it a candidate for derivatization into novel reagents that could exhibit unique reactivity or selectivity due to the combined influence of the ortho-fluoro and meta-trifluoromethoxy groups.

Furthermore, the development of trifluoromethoxylation reagents is an active area of research. researchgate.netmdpi.com Although reagents like Trifluoromethyl nonafluorobutanesulfonate (TFNf) are synthesized through different pathways, the demand for new methods to introduce the -OCF3 group is high. researchgate.netmdpi.com this compound could serve as a valuable platform for designing specialized ligands for transition metal catalysis, where the electronic and steric properties of the ligand are crucial for controlling the outcome of a reaction.

Future Directions in Fluoroaromatic Chemistry and Bioactive Molecule Design

The future of medicinal chemistry and agrochemical design is heavily reliant on the ability to fine-tune molecular properties to maximize efficacy and minimize side effects. nih.gov Fluoroaromatic chemistry is at the heart of this endeavor, and the trifluoromethoxy group is a particularly powerful tool. nih.gov Referred to by some as a "super-halogen," the -OCF3 group offers a unique combination of high lipophilicity and strong electron-withdrawing character. nih.gov

Looking ahead, this compound is positioned to be a key player for several reasons:

Metabolic Blocking: The -OCF3 group can act as a metabolically stable replacement for more labile groups like a methoxy (B1213986) group, prolonging the active life of a drug molecule.

Conformational Control: The steric bulk and electronic nature of the substituents can influence the preferred shape (conformation) of a molecule, which is critical for its ability to bind to a biological target. pubcompare.ai

Enhanced Bioavailability: The high lipophilicity imparted by the -OCF3 group can improve absorption and distribution of a bioactive compound within an organism. nih.gov

As synthetic methods become more advanced, the precise placement of functional groups, as seen in this compound, will become ever more critical. This building block provides a ready-made scaffold that combines several desirable features, allowing researchers to more efficiently explore the chemical space in the search for next-generation pharmaceuticals and advanced agrochemicals. nih.govpubcompare.ai

Q & A

Q. What are the established synthetic routes for 2-Fluoro-3-(trifluoromethoxy)phenol, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of this compound typically involves halogenation and trifluoromethoxylation steps. Key methods include:

- Electrophilic Aromatic Substitution : Fluorination of phenolic precursors using agents like Selectfluor™, followed by trifluoromethoxylation via Cu-mediated cross-coupling (e.g., using trifluoromethyl hypofluorite) .

- Nucleophilic Displacement : Substitution of nitro or halogen groups in meta- or para-positions with fluorine or trifluoromethoxy groups. For example, 4-bromo-2-(trifluoromethoxy)phenol (CAS 690264-39-2) can undergo fluorination via SNAr (nucleophilic aromatic substitution) .

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (e.g., -5°C) reduce side reactions during Grignard or organometallic steps .

- Catalysts : Cu(I) or Pd catalysts enhance trifluoromethoxylation efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) improve reagent solubility and reaction homogeneity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer: Spectroscopy :

Q. Chromatography :

Q. Physicochemical Properties :

| Property | Value | Reference |

|---|---|---|

| Boiling Point | ~200–205°C (estimated) | |

| Density | 1.515 g/cm³ | |

| Refractive Index | 1.484 |

Advanced Research Questions

Q. How can computational chemistry predict the electronic effects of fluorine and trifluoromethoxy substituents on reactivity?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps. The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing (-I effect), while fluorine exerts ortho/para-directing effects. HOMO-LUMO gaps predict regioselectivity in electrophilic attacks .

- Molecular Electrostatic Potential (MEP) : Visualizes charge distribution; negative potentials highlight nucleophilic sites (e.g., hydroxyl group) .

Case Study : Substituent effects reduce the pKa of the phenolic -OH (estimated ~8.5 vs. ~10 for phenol), enhancing acidity due to -OCF₃ stabilization of the conjugate base .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- X-ray Crystallography : Resolves ambiguities in substituent positions. SHELXL refinement () can model disorder in trifluoromethoxy groups .

- 2D NMR (COSY, NOESY) : Correlates coupling constants (e.g., ³JHF for fluorine-proton interactions) to confirm spatial arrangements .

- Mass Spectrometry (HRMS) : Exact mass (<5 ppm error) validates molecular formula. Fragmentation patterns distinguish isomers (e.g., 2-fluoro vs. 4-fluoro derivatives) .

Example : Conflicting ¹H NMR signals may arise from rotational isomerism in -OCF₃. Variable-temperature NMR (-40°C to 25°C) slows rotation, simplifying splitting patterns .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use FFP3 respirators if aerosolization occurs .

- Ventilation : Local exhaust ventilation (LEV) or fume hoods to limit inhalation exposure.

- Spill Management : Absorb with vermiculite; neutralize residues with 10% sodium bicarbonate .

- HF Risk : Thermal decomposition may release HF. Calcium gluconate gel must be accessible for dermal exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.